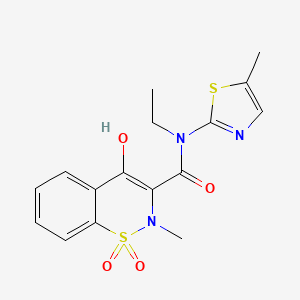

Amido Ethyl Meloxicam (Meloxicam Impurity)

描述

Amido Ethyl Meloxicam (CAS: 881399-30-0) is a process-related impurity of meloxicam, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) . Structurally, it is hypothesized to arise from the substitution of an ethyl group in the amido moiety of the parent compound during synthesis or degradation. Unlike meloxicam, which exhibits therapeutic anti-inflammatory and analgesic properties, Amido Ethyl Meloxicam lacks pharmacological activity due to structural modifications that disrupt its interaction with COX-2 . Its presence in drug formulations is tightly regulated, as per International Council for Harmonisation (ICH) guidelines, to ensure product safety and efficacy. Analytical methods such as HPLC-MS are employed for its detection and quantification, with thresholds typically below 0.1% in final products .

准备方法

The synthesis of Amido Ethyl Meloxicam involves several steps, starting with the preparation of the core structure of Meloxicam. The synthetic route typically includes the following steps:

Formation of the Benzothiazine Ring: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazine ring.

Introduction of the Amido Group: The amido group is introduced through a reaction with ethylamine under controlled conditions.

Final Purification: The compound is purified using chromatographic techniques to obtain the final product with high purity.

Industrial production methods for Amido Ethyl Meloxicam are similar to laboratory synthesis but are scaled up to meet the demands of research and pharmaceutical industries. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .

化学反应分析

Amido Ethyl Meloxicam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amido group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazine derivatives .

科学研究应用

Solubility Enhancement

One of the primary applications of Amido Ethyl Meloxicam is in improving the solubility of meloxicam formulations. Research indicates that the formation of pharmaceutical salts with various organic counterions significantly enhances the solubility and dissolution rates of meloxicam. For instance, studies have shown that specific cocrystals of meloxicam exhibit improved solubility in sodium phosphate solution compared to pure meloxicam . This enhancement is critical for developing effective oral dosage forms where solubility directly influences bioavailability.

Purification Processes

Amido Ethyl Meloxicam plays a role in purification processes aimed at reducing impurities in crude meloxicam. A patented method describes a process that effectively lowers the ethylamide impurity content to less than 0.05% using non-toxic solvents, thereby enhancing the overall quality of meloxicam formulations . This purification is essential for ensuring the safety and efficacy of pharmaceutical products.

Pain Management

Meloxicam, including its impurities like Amido Ethyl Meloxicam, is primarily indicated for managing pain associated with conditions such as osteoarthritis and rheumatoid arthritis. Clinical studies have demonstrated that various doses of meloxicam provide significant pain relief compared to placebo, with a favorable safety profile regarding gastrointestinal events . The presence of impurities like Amido Ethyl Meloxicam may influence the pharmacokinetics and pharmacodynamics of meloxicam formulations, potentially affecting their therapeutic efficacy.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of mixed ligand complexes involving meloxicam and amino acids. These studies suggest that derivatives such as Amido Ethyl Meloxicam could exhibit antimicrobial effects, contributing to novel therapeutic strategies against infections . The implications of these findings could lead to new applications in treating infections alongside inflammation.

作用机制

Amido Ethyl Meloxicam exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX-2, Amido Ethyl Meloxicam reduces the production of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Amido Ethyl Meloxicam with structurally related impurities and metabolites of meloxicam:

Key Observations:

- Structural Differences : Amido Ethyl Meloxicam and Amido Methyl Meloxicam differ in alkyl chain length (ethyl vs. methyl), altering lipophilicity and solubility. Impurity B is a heterocyclic fragment of meloxicam .

- Activity : Substitution at critical positions (e.g., ethyl in amido group) abolishes COX-2 binding, rendering these impurities therapeutically inert .

- Detection : HPLC-MS is the gold standard for identifying low-abundance impurities due to high sensitivity and specificity .

Pharmacokinetic and Toxicological Profiles

- Amido Ethyl Meloxicam: No significant absorption or toxicity reported in preclinical studies, but regulatory limits ensure minimal exposure .

Analytical Challenges

- Co-elution Risks : Structural similarities between Amido Ethyl and Amido Methyl Meloxicam necessitate high-resolution chromatographic methods to avoid misidentification .

- Quantification : Impurity B’s low abundance (<5% relative to meloxicam) requires mass spectrometry for accurate measurement .

Research Findings and Implications

- Synthetic Byproducts : Ethyl and methyl substitutions in amido groups are common during meloxicam synthesis, emphasizing the need for robust purification protocols .

- Regulatory Impact : The absence of pharmacological activity in these impurities supports stringent ICH limits, ensuring patient safety without compromising drug efficacy .

生物活性

Amido Ethyl Meloxicam, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) meloxicam, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Amido Ethyl Meloxicam, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Meloxicam and Its Impurities

Meloxicam is primarily utilized for its analgesic and anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which plays a significant role in pain and inflammation pathways. The compound is metabolized in the liver, yielding several metabolites, including Amido Ethyl Meloxicam. Understanding the biological activity of these metabolites is crucial for evaluating their safety and efficacy.

Meloxicam functions by inhibiting the enzyme prostaglandin G/H synthase (COX-1 and COX-2), leading to a reduction in prostaglandin synthesis. This action alleviates pain and inflammation associated with various conditions. While meloxicam shows preferential inhibition of COX-2, its metabolites, including Amido Ethyl Meloxicam, may exhibit different pharmacological profiles.

Pharmacokinetics

The pharmacokinetic properties of meloxicam have been well-documented. Here are key parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 89% |

| Cmax | 275 ± 134 ng/mL (12 mg dose) |

| Half-life | ~20 hours |

| Protein Binding | 99.4% (primarily to albumin) |

| Volume of Distribution | 10-15 L |

Meloxicam's high protein binding and volume of distribution indicate extensive distribution in tissues, which may also apply to its impurities.

In Vitro Studies

Research has demonstrated that the primary metabolites of meloxicam do not exhibit significant biological activity compared to the parent compound. A study focusing on the metabolites found that they did not influence renal blood flow or contribute to nephrotoxicity, as assessed through various assays measuring prostaglandin biosynthesis .

In Vivo Studies

In vivo studies have shown that while meloxicam effectively reduces inflammation in models such as adjuvant arthritis in rats, its metabolites—including Amido Ethyl Meloxicam—demonstrated negligible effects on inflammatory pathways when tested at relevant doses .

Case Studies and Research Findings

Research involving meloxicam and its impurities has highlighted several case studies:

- Efficacy Against Inflammation : A study indicated that meloxicam significantly reduced kaolin-induced edema in rat models, whereas its metabolites did not show similar efficacy .

- Nephrotoxicity Assessment : Investigations into nephrotoxic effects revealed no significant changes in renal function attributable to either meloxicam or its metabolites during chronic toxicity studies .

- Analgesic Potential : The analgesic effects were primarily attributed to meloxicam itself rather than its impurities. In tests measuring writhing responses induced by acetic acid, only meloxicam showed significant anti-nociceptive activity .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Amido Ethyl Meloxicam (Meloxicam Impurity D) in drug substances?

- Methodology : High-performance liquid chromatography (HPLC) with dual-wavelength detection (260 nm and 350 nm) is widely used. The relative retention time (RRT) for Meloxicam Impurity D is approximately 2.4, with a wavelength of 350 nm for quantification . External standardization is employed, with peak area comparisons against reference standards. The method requires a theoretical plate count ≥2000 for Meloxicam and a resolution ≥1.5 between adjacent peaks .

Q. How can researchers distinguish Amido Ethyl Meloxicam from structural analogs like Meloxicam Impurity E?

- Methodology : Utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. Impurity D (C₁₆H₁₇N₃O₄S₂) has a distinct molecular weight (379.45 g/mol) and a thiazole-derived side chain, differing from Impurity E’s methyl ester group (C₁₁H₁₁NO₅S). High-performance thin-layer chromatography (HPTLC) with hexane:ethyl acetate:glacial acetic acid (65:30:5 v/v/v) can also resolve these impurities, with Rf values cross-validated against reference standards .

Q. What is the synthetic pathway for generating Amido Ethyl Meloxicam as a process-related impurity?

- Methodology : Amido Ethyl Meloxicam arises during the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide with 2-amino-5-methylthiazole in xylene. Ethylation side reactions at the amide group occur under reflux conditions, particularly if reaction temperature or solvent ratios are suboptimal. Kinetic studies recommend maintaining temperatures below 110°C and using anhydrous solvents to minimize impurity formation .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing pharmacokinetic interactions between Meloxicam and CYP inhibitors (e.g., quercetin)?

- Methodology : Employ a randomized crossover study with non-compartmental pharmacokinetic analysis. In rabbits, pre-treat with quercetin (CYP2C9/CYP3A4 inhibitor) before administering Meloxicam. Plasma concentration-time data are analyzed using software like PK Solver (v2.0), with Welch’s t-test comparing parameters (AUC, Cmax, t½) between treated and control groups. Statistical significance (p<0.05) validates interaction mechanisms .

Q. How do CTNNB1 mutations (e.g., S45F) influence Meloxicam’s therapeutic efficacy in desmoid tumors, and what methodologies validate these correlations?

- Methodology : Prospectively analyze tumor tissues for CTNNB1 mutations via Sanger sequencing. Patients with the S45F mutation exhibit reduced Meloxicam efficacy due to dysregulated β-catenin pathways. Use RECIST criteria for tumor response assessment and Kaplan-Meier survival analysis to correlate mutational status with progression-free survival (p<0.05). Blinded, randomized cohorts ensure unbiased validation .

Q. What formulation strategies enhance colon-targeted delivery of Meloxicam while controlling impurity profiles?

- Methodology : Dual-coating with ethyl cellulose (inner layer) and Eudragit® FS 30D (outer layer) ensures pH-independent release. Incorporate pH-modifying agents (e.g., sodium bicarbonate) to stabilize Meloxicam’s solubility. In vitro dissolution studies (USP Apparatus II, 50 rpm, 37°C) confirm a 5-hour lag time before drug release. In vivo roentgenography in rabbits validates intact tablet transit to the colon .

Q. How can solubility parameters (δ) guide the design of Meloxicam gels to minimize impurity formation during polymerization?

- Methodology : Calculate δ for Meloxicam (11.48 (cal/cm³)⁰.⁵) via solubility measurement in solvent blends (e.g., water/ethyl acetate). Match δ with polymers like ethylene glycol methacrylate (δ=18.35 (cal/cm³)⁰.⁵) to optimize gel homogeneity. Suspension polymerization in a 20:80 water/ethyl acetate blend reduces phase separation, confirmed by textural analysis (hardness <50 g) and in vitro release (>90% at 8 hours) .

属性

IUPAC Name |

N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTQFLHZAJMDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716206 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881399-30-0 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。